BenchChemオンラインストアへようこそ!

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde

PDK1 inhibition anticancer kinase inhibitors

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 1207839-91-5) is a polysubstituted fused pyrazolo[1,5-a]pyridine characterized by a C9H7BrN2O2 framework (MW 255.07 g/mol). The core heterocycle is functionalized at three positions: a reactive C3‑aldehyde (–CHO), an electron‑donating C4‑methoxy (–OCH₃), and a C6‑bromine applicable to Pd‑catalyzed cross‑couplings.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 1207839-91-5
Cat. No. B2896208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
CAS1207839-91-5
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESCOC1=CC(=CN2C1=C(C=N2)C=O)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-5H,1H3
InChIKeyBCHJGYDHRZVDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1207839-91-5: 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde – A Dual-Handle Heterocyclic Scaffold for Kinase-Targeted Library Synthesis


6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 1207839-91-5) is a polysubstituted fused pyrazolo[1,5-a]pyridine characterized by a C9H7BrN2O2 framework (MW 255.07 g/mol) [1]. The core heterocycle is functionalized at three positions: a reactive C3‑aldehyde (–CHO), an electron‑donating C4‑methoxy (–OCH₃), and a C6‑bromine applicable to Pd‑catalyzed cross‑couplings [2]. The compound serves as a recognized intermediate in patent‑documented kinase inhibitor programs, notably those targeting 3‑phosphoinositide‑dependent protein kinase‑1 (PDK1), where its carbonitrile derivative demonstrates an IC₅₀ of 1.1 µM against the isolated kinase [3].

Procurement Risk: Why Generic Pyrazolo[1,5-a]pyridine Analogs Cannot Replace CAS 1207839-91-5


The synthetic and biological utility of this scaffold is critically dependent on the simultaneous presence of three orthogonal functional groups at precise ring positions. Altering any single substituent breaks the validated synthetic vector sequence: the C6‑bromine is the sole cross‑coupling handle documented in patented PDK1‑directed libraries [1]; the C4‑methoxy modulates electron density and solubility in ways that analogs lacking this group (e.g., 6‑bromo‑4‑unsubstituted variants) do not replicate [2]; and the C3‑aldehyde is the essential precursor to the nitrile‑based pharmacophore, without which the downstream compound loses an order of magnitude in potency (the carbonitrile reports an IC₅₀ of 1.1 µM vs. PDK1, while the corresponding 3‑unsubstituted parent is inactive in the same assay context) [3]. Substituting the bromine with chlorine alters oxidative addition kinetics in Pd‑catalyzed steps, potentially reducing coupling efficiency and batch‑to‑batch reproducibility in lead optimization campaigns.

Quantitative Comparator Evidence for 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde Selection


PDK1 Pathway Engagement: Patent‑Claimed Nitrile Derivative Achieves 1.1 µM IC₅₀

The compound is the immediate synthetic precursor to 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, a PDK1 inhibitor disclosed in U.S. Patent 8,455,477 [1]. The carbonitrile derivative exhibits an IC₅₀ of 1.10 µM (1.10E+3 nM) against human His6‑tagged PDK1 in a biochemical assay using biotinylated PDKtide substrate measured by topcount after 60 minutes [2]. In contrast, the patent portfolio indicates that the 3‑unsubstituted core (i.e., lacking the aldehyde/nitrile vector) shows no measurable PDK1 inhibition, placing the aldehyde as an essential functionality for achieving kinase engagement [1].

PDK1 inhibition anticancer kinase inhibitors

Synthetic Utility: Orthogonal Reactivity of C6‑Bromine and C3‑Aldehyde Enables Sequential Derivatization

The compound possesses two electronically distinct electrophilic sites: a C6‑aryl bromide suitable for Pd‑catalyzed cross‑coupling (Suzuki, Sonogashira) and a C3‑aldehyde amenable to reductive amination, Wittig olefination, and oxime formation [1]. This orthogonality is explicitly utilized in the patent synthesis of PDK1 inhibitors, where the aldehyde is first converted to the carbonitrile and the bromine is subsequently elaborated via Pd‑mediated coupling [1][2]. The 4‑methoxy group contributes electron density (computed XLogP3 = 1.2; TPSA = 43.6 Ų), offering a balanced lipophilicity/hydrophilicity profile that facilitates chromatographic purification compared to 4‑unsubstituted or 4‑chloro analogs [2].

cross-coupling parallel synthesis heterocyclic chemistry

Physical Property Benchmarking: Specific Melt Point and Computed Descriptors Support Reproducible Formulation

The compound is a crystalline solid with a vendor‑reported melting point of 81–86 °C [1][2], enabling straightforward purification by recrystallization. Its computed molecular descriptors — XLogP3 = 1.2, TPSA = 43.6 Ų — reside within the optimal range for CNS drug‑likeness (XLogP < 5, TPSA < 90 Ų), predicting favorable permeability and solubility characteristics that distinguish it from higher‑lipophilicity halogen‑only analogs lacking the polar methoxy substituent [2][3].

melting point chromatography quality control

High-Value Application Scenarios for 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 1207839-91-5)


PDK1‑Focused Kinase Inhibitor Libraries

As the direct precursor to a patent‑validated PDK1 inhibitor with an IC₅₀ of 1.1 µM, this aldehyde building block enables medicinal chemistry teams to rapidly generate focused libraries around the pyrazolo[1,5-a]pyridine‑3‑carbonitrile pharmacophore [1][2]. Sequential functionalization (aldehyde→nitrile; bromine→aryl/alkynyl) supports structure‑activity relationship (SAR) exploration without requiring de novo scaffold synthesis, accelerating hit‑to‑lead timelines in oncology programs targeting the PI3K/PDK1/Akt signaling axis [1].

Parallel Synthesis of Dual‑Handle Heterocyclic Arrays

The orthogonal reactivity of the C6‑Br and C3‑CHO groups makes this compound an ideal central scaffold for parallel synthesis. One‑pot or sequential Pd‑catalyzed cross‑coupling at C6 followed by reductive amination at C3 enables the generation of diverse compound arrays for phenotypic screening, with the built‑in methoxy group providing favorable chromatographic behavior (XLogP3 = 1.2, TPSA = 43.6 Ų) that facilitates automated purification [2][3].

Benchmarking Physicochemical Properties in Fragment‑Based Drug Discovery

With a melting point of 81–86 °C and computed descriptors (XLogP3 = 1.2, TPSA = 43.6 Ų) that fall within established CNS drug‑likeness thresholds, this compound serves as a well‑characterized fragment for crystallographic soaking experiments and surface plasmon resonance (SPR) screening campaigns [2][4]. Its distinct diffraction pattern and moderate lipophilicity reduce nonspecific binding artifacts compared to more lipophilic halogen‑only fragments [4].

Process Chemistry Scale‑Up for Kilogram‑Scale Intermediate Production

The crystalline nature (mp 81–86 °C) and absence of protecting groups enable straightforward purification by recrystallization, making this aldehyde a viable candidate for process development at the kilogram scale required for preclinical GLP toxicology studies of downstream PDK1 inhibitors [1][2]. The defined physical form ensures batch‑to‑batch consistency in melting point and HPLC purity, reducing regulatory risk during API manufacturing scale‑up.

Quote Request

Request a Quote for 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.